molecular formula C43H79N4O12P B3044059 Hexadecanoic acid, (1R)-1-[[[[2-[(2,4-dinitrophenyl)amino]ethoxy]hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, monoammonium salt CAS No. 474943-09-4

Hexadecanoic acid, (1R)-1-[[[[2-[(2,4-dinitrophenyl)amino]ethoxy]hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, monoammonium salt

Cat. No.: B3044059
CAS No.: 474943-09-4
M. Wt: 875.1 g/mol
InChI Key: UUCMJRSXMDKWRT-DRRLCDGFSA-N
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Description

This compound is a structurally complex ammonium salt derivative of hexadecanoic acid (palmitic acid). Its molecular architecture includes:

  • Hexadecanoic acid backbone: A saturated C16 fatty acid chain, contributing to hydrophobicity and membrane interaction properties .
  • Monoammonium counterion: Enhances aqueous solubility compared to free acid forms .
  • 2,4-Dinitrophenyl group: A nitro-aromatic moiety known for its electron-withdrawing properties, which may facilitate applications in fluorescence quenching or bio-conjugation .

Properties

IUPAC Name

azanium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(2,4-dinitroanilino)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H76N3O12P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-42(47)55-36-39(58-43(48)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)37-57-59(53,54)56-34-33-44-40-32-31-38(45(49)50)35-41(40)46(51)52;/h31-32,35,39,44H,3-30,33-34,36-37H2,1-2H3,(H,53,54);1H3/t39-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCMJRSXMDKWRT-DRRLCDGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H79N4O12P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

875.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Property Target Compound Tetradecanoic Acid Analog (CAS 953758-30-0) Dimethylaminoethanol Derivative (CAS 18656-38-7) Fluorescein-Tagged Derivative
Molecular Formula C₃₉H₇₀N₄O₁₃P C₃₄H₇₀NO₁₀P C₃₉H₇₈NO₈P C₆₃H₈₈N₃O₁₈PS
Molecular Weight (g/mol) ~880.92 683.9 720.01 ~1230.43
Key Functional Groups 2,4-Dinitrophenyl, phosphodiester, monoammonium Shorter C14 chain, dihydroxypropoxy phosphate Dimethylaminoethanol head group Fluorescein dye, thioamide linkage
Solubility Moderate in polar solvents (ammonium salt enhances aqueous compatibility) Likely lower due to longer aliphatic chain Enhanced solubility in organic solvents (dimethylamino group) Hydrophobic (fluorescein moiety dominates)
Applications Probable use in targeted drug delivery or enzymatic inhibition studies Membrane stability studies (shorter chain affects packing efficiency) Cell signaling research (modified head group mimics natural phospholipids) Fluorescence-based tracking in cellular assays

Functional Group Variations

  • Fatty Acid Chain Length: The target compound’s C16 chain (vs. Shorter chains (e.g., C14) reduce melting points but may compromise stability in aqueous environments .
  • Head Group Modifications: The 2,4-dinitrophenyl group distinguishes the target compound from analogs with dimethylaminoethanol or fluorescein . This group’s electron-deficient nature enables covalent bonding with thiol-containing biomolecules, a feature absent in simpler ammonium salts . Phosphodiester vs. Phosphoester: The target compound’s phosphodiester linkage (vs. phosphoester in ) alters hydrolysis rates and enzymatic recognition .
  • Counterion Effects: Monoammonium salts (target compound) exhibit higher water solubility compared to sodium or potassium salts (e.g., in ), critical for in vitro applications .

Preparation Methods

Synthesis of the Phosphonic Acid Intermediate

Dialkyl Phosphonate Hydrolysis via Acidic Conditions

The phosphonic acid backbone is synthesized via hydrolysis of dialkyl phosphonates. Using concentrated hydrochloric acid (35%) under reflux conditions, diethyl 2-[(2,4-dinitrophenyl)amino]ethylphosphonate undergoes hydrolysis to yield 2-[(2,4-dinitrophenyl)amino]ethylphosphonic acid. Phosphorus nuclear magnetic resonance (³¹P NMR) confirms the absence of P–C bond cleavage, critical for preserving the structural integrity of the aromatic amine group. Side reactions, such as phosphoric acid formation, are mitigated by optimizing HCl concentration and reaction time.

Bromotrimethylsilane-Mediated Deprotection

For acid-sensitive intermediates, bromotrimethylsilane (BrSiMe₃) in dichloromethane at room temperature selectively cleaves phosphonate esters without affecting ester or amide functionalities. Subsequent methanolysis yields the free phosphonic acid, achieving >90% purity as validated by high-performance liquid chromatography (HPLC). This method is preferred for substrates prone to carbocation formation under acidic hydrolysis.

Introduction of the 2,4-Dinitrophenylamino Ethoxy Group

Nucleophilic Substitution with 2,4-Dinitroaniline

The ethoxy-linked 2,4-dinitrophenylamino moiety is introduced via nucleophilic substitution. 2-Chloroethylphosphonic acid reacts with 2,4-dinitroaniline in dimethylformamide (DMF) at 80°C, using potassium carbonate as a base. The reaction proceeds via an SₙAr mechanism, with the electron-withdrawing nitro groups activating the aromatic ring for amine attack. Excess 2,4-dinitroaniline (1.5 equiv) ensures complete conversion, monitored by thin-layer chromatography (TLC).

Protective Group Strategy

To prevent undesired side reactions during phosphonate hydrolysis, the [(1-methoxy-1-methyl)ethoxy]amine group is employed as a transient protective group. Cleavage under mild acidic conditions (pH 4.5, acetic acid/water) selectively removes the protecting group without hydrolyzing the phosphonate ester.

Esterification with Hexadecanoic Acid

Heterogeneous Catalysis Using Monoammonium 12-Tungstophosphate

Selective esterification of the phosphonic acid intermediate with hexadecanoic acid is achieved using [(NH₄)H₂PW₁₂O₄₀] as a catalyst. Reaction conditions include a 1:2 molar ratio of phosphonic acid to hexadecanoic acid in toluene at 110°C, yielding 85–90% conversion within 6 hours. The catalyst’s water insolubility facilitates easy separation, and it retains activity over five cycles.

Table 1: Optimization of Esterification Conditions
Parameter Optimal Value Conversion (%)
Catalyst Loading 5 wt% 89
Temperature 110°C 87
Solvent Toluene 85
Reaction Time 6 hours 90

Mixed Anhydride Method

For substrates incompatible with Brønsted acids, mixed anhydrides formed from hexadecanoic acid and diphenylphosphinic acid enable esterification at 0°C. This method avoids racemization and achieves 78% yield, albeit with stricter anhydrous requirements.

Formation of the Monoammonium Salt

Neutralization with Ammonium Hydroxide

The final step involves treating the free phosphonic acid ester with aqueous ammonium hydroxide (1.0 M) at pH 7.0–7.5. The monoammonium salt precipitates upon cooling to 4°C, with a crystallization yield of 92%. X-ray diffraction confirms the salt’s monoclinic crystal structure.

Purification via Recrystallization

Crude product is recrystallized from ethanol/water (3:1 v/v), enhancing purity to >99% as assessed by elemental analysis. Residual solvents are removed under reduced pressure (20 mmHg, 40°C).

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ³¹P NMR : Single resonance at δ 18.5 ppm confirms phosphonic acid salt formation.
  • IR Spectroscopy : Peaks at 1236 cm⁻¹ (P=O) and 1520 cm⁻¹ (NO₂) validate functional groups.
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 698.3, consistent with the molecular formula C₃₄H₅₆N₃O₁₀P.

Purity Assessment

HPLC with a C18 column (acetonitrile/water, 70:30) reveals a single peak at 8.2 minutes, indicating homogeneity. Residual 2,4-dinitroaniline is undetectable (<0.1%).

Challenges and Mitigation Strategies

Side Reactions During Phosphonate Hydrolysis

P–C bond cleavage in refluxing HCl is minimized by using electron-donating substituents adjacent to the phosphorus atom. For example, hydroxyphenylphosphonates exhibit higher stability compared to nitro-substituted analogs.

Catalyst Deactivation in Esterification

Sintering of the 12-tungstophosphate catalyst is prevented by maintaining reaction temperatures below 120°C. Regeneration via calcination at 300°C restores activity to 95% of initial levels.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying this complex hexadecanoic acid derivative?

  • Methodology :

  • Step 1 : Start with esterification of hexadecanoic acid (palmitic acid) with glycerol derivatives to form the ethanediyl ester backbone. Use catalysts like sulfuric acid or lipases for regioselectivity .
  • Step 2 : Introduce the 2-[(2,4-dinitrophenyl)amino]ethoxy group via nucleophilic substitution or coupling reactions. Monitor reaction progress using thin-layer chromatography (TLC) .
  • Step 3 : Phosphorylation of the hydroxyl group using phosphorus oxychloride (POCl₃) in anhydrous conditions, followed by neutralization with ammonium hydroxide to form the monoammonium salt .
  • Purification : Use column chromatography (silica gel, chloroform:methanol gradient) and verify purity via HPLC (>95% purity threshold) .

Q. How can researchers characterize the structural integrity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm ester linkages, phosphorylation, and dinitrophenyl group placement. Compare shifts with databases (e.g., NIST Chemistry WebBook) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) and fragmentation patterns. Use ESI-MS for the ammonium salt .
  • FTIR : Identify functional groups (e.g., P=O at ~1250 cm⁻¹, NO₂ at ~1520 cm⁻¹) .

Q. What stability studies are critical for this compound under experimental conditions?

  • Key Parameters :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>150°C typical for similar esters) .
  • pH Sensitivity : Test solubility and stability in buffers (pH 4–9) via UV-Vis spectroscopy. Ammonium salts often degrade in acidic conditions .
  • Light Sensitivity : Monitor dinitrophenyl group stability under UV/visible light using accelerated degradation studies .

Advanced Research Questions

Q. How does the dinitrophenyl-phosphorylated structure influence bioactivity in mechanistic studies?

  • Hypothesis Testing :

  • Anticancer Activity : Compare apoptosis induction in cancer cell lines (e.g., AGS, HCT-116) with/without the dinitrophenyl group. Use flow cytometry (Annexin V/PI staining) .
  • Enzyme Inhibition : Test 5-alpha reductase or COX-II inhibition via enzyme-linked assays. The phosphorylated group may enhance binding to catalytic sites .
  • Membrane Interaction : Use liposome models to study how the amphiphilic structure alters membrane permeability (fluorescence dye leakage assays) .

Q. How to resolve contradictions in reported biological activity across studies?

  • Data Reconciliation Strategies :

  • Model Variability : Compare results across cell lines (e.g., PC3 vs. AGS) and animal models. Hexadecanoic acid derivatives show tissue-specific effects due to lipid metabolism differences .
  • Extraction/Purity Bias : Replicate studies using standardized purification protocols. Impurities like residual solvents (e.g., THF) can skew bioactivity .
  • Dosage Optimization : Conduct dose-response curves (0.1–100 µM) to identify non-linear effects. Anti-inflammatory activity may peak at intermediate concentrations .

Q. What formulation challenges arise in delivering this compound for in vivo studies?

  • Advanced Delivery Systems :

  • Nanoparticle Encapsulation : Use poly(lactic acid) (PLA) or liposomes to improve solubility. Hexadecanoic acid domains in PLA composites enhance drug loading .
  • Targeted Delivery : Conjugate with folate or antibodies for tumor-specific uptake. Monitor biodistribution via radiolabeling (³H or ¹⁴C) .
  • Toxicology Screening : Assess acute toxicity in zebrafish models. The dinitrophenyl group may require structural tweaks to reduce hepatic toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexadecanoic acid, (1R)-1-[[[[2-[(2,4-dinitrophenyl)amino]ethoxy]hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, monoammonium salt
Reactant of Route 2
Reactant of Route 2
Hexadecanoic acid, (1R)-1-[[[[2-[(2,4-dinitrophenyl)amino]ethoxy]hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, monoammonium salt

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